

# Spectroscopic Analysis of 3-Chloro-2-methylpropene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2-methylpropene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Chloro-2-methylpropene** (also known as methallyl chloride), a vital intermediate in the synthesis of various organic compounds, including plastics and pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural elucidation of **3-Chloro-2-methylpropene** is corroborated by data from multiple spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.05	Singlet	1H	Vinylic Proton (H-1a)
~4.95	Singlet	1H	Vinylic Proton (H-1b)
~4.00	Singlet	2H	Allylic Protons (H-3)
~1.80	Singlet	3H	Methyl Protons (H-4)

Note: Experimental  $^1\text{H}$  NMR data was not publicly available. The data presented is predicted based on standard chemical shift values and coupling principles. The two vinylic protons are diastereotopic and are expected to be non-equivalent, appearing as two distinct singlets. The allylic and methyl protons are also expected to appear as singlets due to the absence of adjacent protons for coupling.

## $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Frequency: 75.5 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
141.5	Quaternary Olefinic Carbon (C-2)
115.1	Methylene Olefinic Carbon (C-1)
49.6	Chloromethyl Carbon (C-3)
19.8	Methyl Carbon (C-4)

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3100-3000	Medium	C-H Stretch	=C-H (Alkene)
2980-2850	Medium	C-H Stretch	C-H (Alkyl)
1650	Medium	C=C Stretch	Alkene
1450	Medium	C-H Bend	-CH <sub>3</sub> , -CH <sub>2</sub> -
895	Strong	C-H Bend (out-of-plane)	=CH <sub>2</sub>
840-600	Strong	C-Cl Stretch	Alkyl Halide

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI), 70 eV[2]

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
55	100.0	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
90	47.5	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl)
54	25.0	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
92	15.7	[M+2] <sup>+</sup> (Molecular ion with <sup>37</sup> Cl)
53	15.2	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like **3-Chloro-2-methylpropene**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** A solution is prepared by dissolving approximately 5-20 mg of **3-Chloro-2-methylpropene** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Transfer to NMR Tube:** The solution is carefully transferred into a clean, dry 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the  $^{13}\text{C}$  spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, a single drop of **3-Chloro-2-methylpropene** is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Spectrum:** The salt plate "sandwich" containing the sample is placed in the spectrometer's sample holder.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

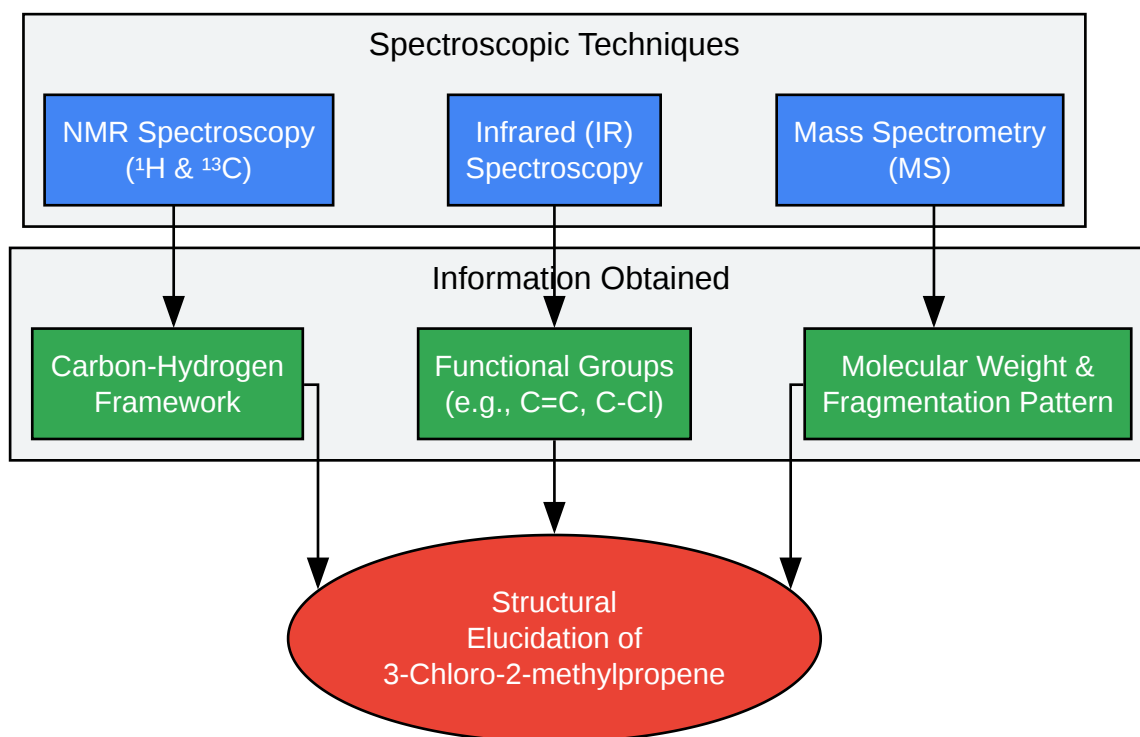
- **Sample Introduction:** As **3-Chloro-2-methylpropene** is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a

direct injection port that allows for volatilization.

- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

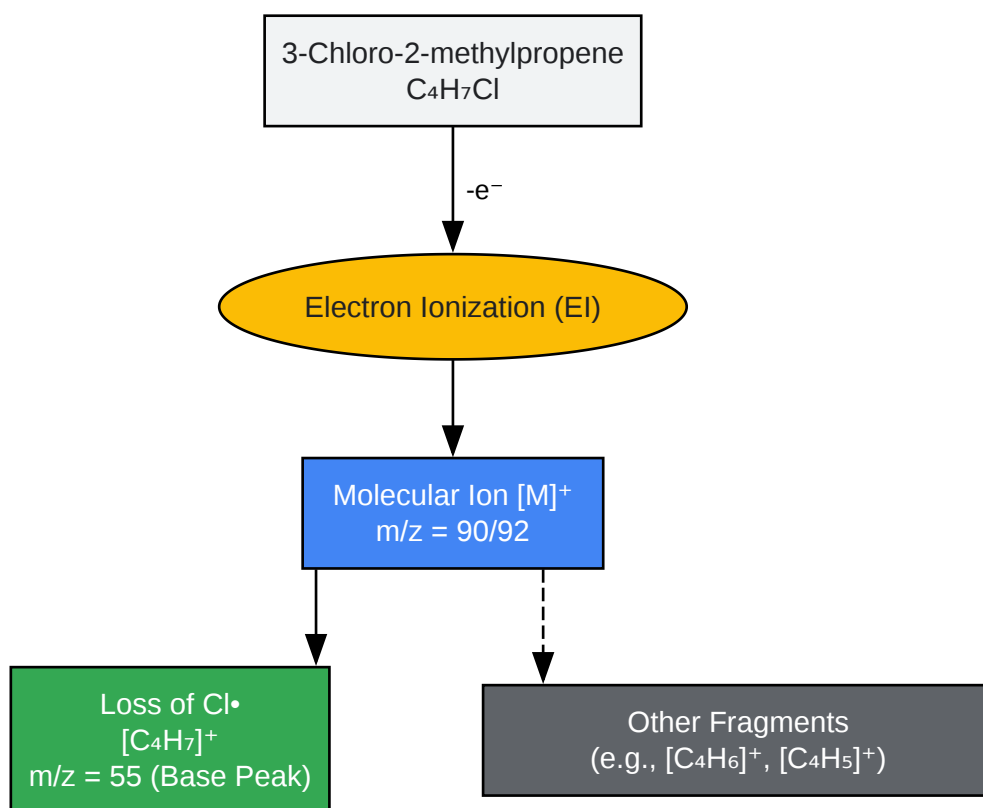
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a key process in mass spectrometry.



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Caption: Workflow for the structural elucidation of a molecule using multiple spectroscopic techniques.



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Caption: Simplified fragmentation pathway of **3-Chloro-2-methylpropene** in Mass Spectrometry.

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## References

- 1. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methyl-1-propene |  $C_4H_7Cl$  | CID 11241 - PubChem [pubchem.ncbi.nlm.nih.gov]
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